2,3,3',4',5,5'-Hexachlorobiphenyl

描述

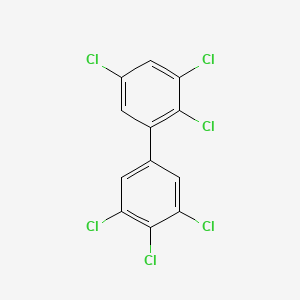

2,3,3’,4’,5,5’-Hexachlorobiphenyl is an organic compound belonging to the group of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where multiple hydrogen atoms are replaced by chlorine atoms. 2,3,3’,4’,5,5’-Hexachlorobiphenyl is known for its persistence in the environment and its potential to bioaccumulate in living organisms .

准备方法

Synthetic Routes and Reaction Conditions

2,3,3’,4’,5,5’-Hexachlorobiphenyl can be synthesized through various methods, including the Ullmann reaction, which involves the coupling of chlorinated benzene derivatives in the presence of a copper catalyst at high temperatures . This reaction typically occurs at around 230°C .

Industrial Production Methods

Industrial production of 2,3,3’,4’,5,5’-Hexachlorobiphenyl involves the chlorination of biphenyl under controlled conditions. The process requires precise temperature and pressure control to ensure the selective chlorination of the biphenyl molecule at the desired positions .

化学反应分析

Dechlorination

Dechlorination reactions involve the removal of chlorine atoms under reductive conditions:

-

Reductive Dechlorination :

-

Reagents : Sodium borohydride (NaBH₄), potassium-sodium alloy (K/Na), or catalytic hydrogenation.

-

Conditions : Inert atmosphere (N₂ or Ar), temperatures of 80–120°C.

-

Products : Less chlorinated biphenyls (e.g., pentachloro- or tetrachlorobiphenyls).

-

Mechanism : Radical-mediated cleavage of C–Cl bonds.

-

Table 1: Dechlorination Reactions

| Reagent | Temperature (°C) | Major Product | By-Products |

|---|---|---|---|

| K/Na alloy | 100–120 | 2,3,4,5-Tetrachlorobiphenyl | Cl⁻, trace organics |

| H₂ (Pd/C catalyst) | 80–100 | 3,3',4',5,5'-Pentachlorobiphenyl | HCl |

Oxidation

Oxidation reactions generate hydroxylated or quinone derivatives:

-

Hydroxylation :

-

Formation of Quinones :

Table 2: Oxidation Pathways

| Oxidizing Agent | Conditions | Major Product | Significance |

|---|---|---|---|

| H₂O₂/Fe²⁺ (Fenton) | pH 3, 25°C | 2,3-Epoxide intermediate | Environmental detox |

| Cytochrome P450 | In vitro (liver) | 4-OH-2,3,3',4',5,5'-hexachloro | Bioactivation |

Substitution

Chlorine atoms undergo nucleophilic substitution:

-

Hydrolysis :

-

Reagents : NaOH (aqueous), elevated temperatures.

-

Products : Chlorophenols or dihydroxybiphenyls.

-

-

Amination :

-

Reagents : NH₃ or amines under high pressure.

-

Products : Amino-PCB derivatives.

-

Thermal Decomposition

At high temperatures (>500°C), PCBs decompose to toxic by-products:

-

Formation of Polychlorinated Dibenzofurans (PCDFs) :

Table 3: Thermal Decomposition Products

| Temperature (°C) | Environment | Major Product | Toxicity Profile |

|---|---|---|---|

| 550–600 | Oxidative (O₂) | 1,2,3,7,8-PenCDF | High (dioxin-like) |

| 700 | Inert (N₂) | Chlorinated benzenes | Moderate |

Mechanistic Insights

-

Arene Oxide Intermediates : Metabolic activation by cytochrome P450 forms electrophilic arene oxides, which bind to DNA/proteins, contributing to genotoxicity .

-

Radical Pathways : UV-induced homolytic cleavage of C–Cl bonds generates PCB radicals, which react with O₂ to form hydroxylated or dimerized products.

Environmental and Biological Relevance

科学研究应用

Chemical Properties and Structure

- Chemical Formula : C₁₂H₄Cl₆

- Molecular Weight : 360.8 g/mol

- Melting Point : -107.3 °C

- Boiling Point : 99.2 °C

These properties contribute to its stability and persistence in the environment, making it a subject of ongoing research.

Industrial Applications

Historically, PCB 138 was utilized in several industrial applications:

- Electrical Equipment : Used as a dielectric fluid in transformers and capacitors until banned in the late 1970s.

- Hydraulic Fluids : Employed in hydraulic systems due to its thermal stability.

- Plasticizers : Incorporated into plastics to enhance flexibility and durability.

- Surface Coatings : Utilized in paints and inks for its chemical resistance.

Despite the ban, many of these applications still exist due to the longevity of equipment containing PCBs.

Toxicology Studies

PCB 138 has been extensively studied for its toxicological effects. Research indicates that exposure can lead to various health issues:

- Endocrine Disruption : PCB 138 has been shown to interfere with hormonal systems, potentially leading to reproductive and developmental issues.

- Carcinogenic Potential : Studies suggest a probable link between PCB exposure and certain cancers. For example, occupational studies have indicated increased liver cancer rates among workers exposed to PCBs .

Environmental Impact Studies

PCBs are persistent organic pollutants (POPs) that bioaccumulate in the food chain. Research has focused on:

- Bioaccumulation : Studies demonstrate that PCB 138 accumulates in fatty tissues of organisms, posing risks to wildlife and humans through biomagnification .

- Ecotoxicology : Investigations into the effects on aquatic ecosystems reveal detrimental impacts on fish populations and other aquatic organisms exposed to PCBs .

Case Studies

-

Intrauterine Exposure Study :

A nested case-control study assessed the impact of maternal exposure to PCBs on childhood diabetes. Results indicated no significant correlation between PCB 138 levels in maternal serum and increased diabetes risk in offspring . -

Synergistic Effects with Other Contaminants :

Research has shown that PCB 138 can interact with other toxic compounds, such as dioxins, exacerbating health risks. A study highlighted the enhanced toxicity when PCB 138 was combined with TCDD (2,3,7,8-TCDD), showing increased tumor promotion effects in animal models .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Electrical Equipment | Used as dielectric fluid | Banned due to environmental concerns |

| Toxicology Studies | Investigated health impacts | Linked to endocrine disruption and cancer risk |

| Environmental Impact | Studied bioaccumulation effects | Significant accumulation in food chains |

| Case Studies | Examined specific health outcomes | No significant diabetes risk from maternal exposure |

作用机制

2,3,3’,4’,5,5’-Hexachlorobiphenyl exerts its effects through several mechanisms:

Ah Receptor Pathway: It binds to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism.

Inhibition of Cellular Communication: It can inhibit gap junctional intercellular communication, promoting tumor growth.

Endocrine Disruption: It interferes with hormone signaling pathways, affecting reproductive and developmental processes.

相似化合物的比较

2,3,3’,4’,5,5’-Hexachlorobiphenyl is compared with other similar compounds, such as:

2,2’,3,3’,4,4’-Hexachlorobiphenyl: Shares similar chemical properties but differs in the position of chlorine atoms.

2,3,3’,4,4’,5’-Hexachlorobiphenyl: Another isomer with slight differences in chlorine substitution patterns.

Polychlorinated Dibenzofurans (PCDFs): These compounds are formed through the oxidation of PCBs and have similar toxicological profiles.

The uniqueness of 2,3,3’,4’,5,5’-Hexachlorobiphenyl lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.

生物活性

2,3,3',4',5,5'-Hexachlorobiphenyl (PCB 153) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. These compounds are known for their environmental persistence and potential toxic effects on human health and ecosystems. This article provides a comprehensive overview of the biological activity of PCB 153, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

PCB 153 is characterized by the following chemical structure:

- Molecular Formula : C₁₂H₄Cl₆

- CAS Number : 35065-27-1

- Molecular Weight : 360.8 g/mol

The compound has six chlorine atoms attached to the biphenyl structure, which significantly influences its biological activity and toxicity.

PCB 153 exhibits its biological activity primarily through interaction with the aryl hydrocarbon receptor (AhR) and induction of various cytochrome P450 enzymes. These interactions lead to several physiological responses:

- Enzyme Induction : PCB 153 has been shown to induce hepatic microsomal enzymes such as benzo(a)pyrene hydroxylase (AHH) and cytochromes P-450a, P-450c, and P-450d in rat models . This induction is associated with increased metabolism of xenobiotics and potential toxic effects.

- DNA Damage : Studies indicate that PCB 153 can induce DNA strand breaks and unscheduled DNA synthesis in rat hepatocytes in vitro . This genotoxicity raises concerns regarding its potential carcinogenic effects.

Toxicological Effects

The toxicity of PCB 153 has been extensively studied across various biological systems. Key findings include:

- Neurotoxicity : Exposure to PCB 153 has been linked to neurological disturbances in animal models. It affects behavior and cognitive functions, particularly in developing organisms .

- Endocrine Disruption : PCB 153 can disrupt endocrine function by mimicking or interfering with hormone signaling pathways. This disruption can lead to reproductive and developmental issues in exposed populations .

- Carcinogenic Potential : The International Agency for Research on Cancer (IARC) classifies PCBs as probably carcinogenic to humans (Group 2A), based on limited evidence from epidemiological studies . PCB 153's ability to induce enzyme activity related to carcinogenesis supports this classification.

Case Studies

Several studies have highlighted the biological activity of PCB 153 in different contexts:

- Animal Studies : Research involving C57BL/6J mice demonstrated that PCB 153 synergistically interacts with other toxicants like TCDD (2,3,7,8-tetrachlorodibenzo-p-dioxin), enhancing toxicity through Ah receptor-mediated pathways .

- Human Health Studies : Epidemiological studies have shown associations between PCB exposure and adverse health outcomes in occupational settings. For instance, workers exposed to PCBs exhibited increased incidences of liver disease and certain cancers .

- Environmental Impact Assessments : Investigations into aquatic ecosystems revealed that PCB 153 bioaccumulates in fish tissues, posing risks to wildlife and human consumers of contaminated fish .

Summary Table of Biological Activities

属性

IUPAC Name |

1,2,3-trichloro-5-(2,3,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl6/c13-6-3-7(11(17)10(16)4-6)5-1-8(14)12(18)9(15)2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZUOPSGLWYCNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=C(C(=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10865965 | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39635-34-2 | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,3',4',5,5'-Hexachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10865965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,3',4',5,5'-HEXACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1O4ZO7K1S0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。